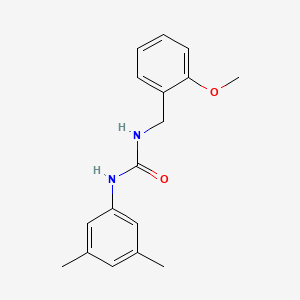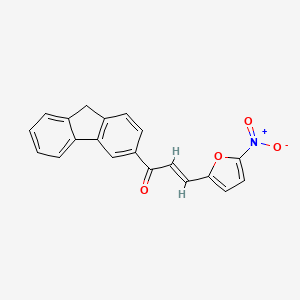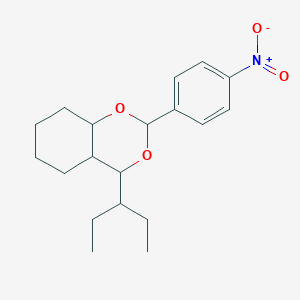
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea, also known as DMU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMU is a member of the family of urea derivatives, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea is not fully understood. However, it has been proposed that N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea exerts its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of various proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea disrupts the function of these proteins, leading to cell death.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been shown to induce a variety of biochemical and physiological effects. In cancer cells, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been found to decrease the levels of various proteins that are important for cell growth and survival. It has also been shown to increase the levels of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. In addition, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been found to inhibit the activity of enzymes that are involved in DNA repair, which can lead to DNA damage and cell death.
实验室实验的优点和局限性
One of the advantages of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for extended periods of time. However, one limitation of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea is that its mechanism of action is not fully understood. In addition, its anticancer effects have only been demonstrated in vitro and in animal models, and its efficacy and safety in humans have not been established.
未来方向
There are several future directions for research on N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea. One area of interest is to further elucidate its mechanism of action. This could involve studying its interaction with Hsp90 and other proteins that are involved in cancer cell growth and survival. Another area of interest is to investigate its efficacy and safety in human clinical trials. In addition, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea could be further modified to improve its potency and selectivity for cancer cells. Finally, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea could be tested in combination with other anticancer agents to determine whether it has synergistic effects.
合成方法
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea can be synthesized through a simple reaction between 3,5-dimethylaniline and 2-methoxybenzyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield. The purity of N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea can be further improved through recrystallization from a suitable solvent.
科学研究应用
N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, N-(3,5-dimethylphenyl)-N'-(2-methoxybenzyl)urea has been investigated for its potential as an anti-inflammatory and antifungal agent.
属性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-13(2)10-15(9-12)19-17(20)18-11-14-6-4-5-7-16(14)21-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYMTYMJPZDMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(2-methoxybenzyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5R,11aS)-3-(3,4-dimethoxybenzoyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5300671.png)
![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5300675.png)

![N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5300683.png)
![[4-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)phenyl]methanol](/img/structure/B5300688.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5300698.png)
![3-(3-nitrophenyl)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5300701.png)
![(1S*,4S*)-3,3-dimethyl-2-methylene-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5300705.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B5300714.png)

![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300729.png)
![(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine](/img/structure/B5300731.png)